2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound appears to contain several structural components, including a 2,3-dihydro-1-benzofuran-5-sulfonyl group, an azetidin-3-yl group, and a 2,3-dihydropyridazin-3-one group . These groups are common in medicinal chemistry and could confer various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings . These rings likely contribute to the compound’s physicochemical properties and potential biological activity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocycles could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds incorporating benzofuran and pyridine structures have been synthesized and evaluated for their biological activities. For instance, compounds with a benzofuran moiety have been explored for their antimicrobial properties, showcasing the potential of such structures in developing new antibacterial and antifungal agents (Shah et al., 2014). Similarly, pyridine derivatives have been examined for their antiproliferative activity against human cancer cell lines, indicating their significance in cancer research (Awad et al., 2015).
Structural Characterization and Coordination Chemistry
The structural characterization and coordination chemistry of compounds containing benzofuran and pyridine rings have been studied. Such research has led to the development of metal complexes with potential applications in catalysis and material science. The coordination of these molecules with metal ions can significantly alter their physical and chemical properties, making them useful in various scientific and industrial applications (Bermejo et al., 2000).
Antidepressant and Nootropic Agents
The exploration of heterocyclic compounds, including those with pyridine and benzofuran structures, extends to their evaluation as potential antidepressant and nootropic agents. This highlights the relevance of such compounds in neuropharmacology and the development of treatments for neurological and psychiatric conditions (Thomas et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-21-4-2-19(16-5-8-22-9-6-16)23-25(21)14-15-12-24(13-15)30(27,28)18-1-3-20-17(11-18)7-10-29-20/h1-6,8-9,11,15H,7,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUJWIRSORKDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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